Product packaging for 4,8-Dimethyl-1-nonanol(Cat. No.:CAS No. 33933-80-1)

4,8-Dimethyl-1-nonanol

Cat. No.: B13815793
CAS No.: 33933-80-1
M. Wt: 172.31 g/mol
InChI Key: ASDSWUHLJCTXPE-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Natural Products Research

4,8-Dimethyl-1-nonanol is an organic chemical compound classified as a branched-chain primary alcohol. nih.govnist.gov Its structure consists of a nine-carbon (nonane) backbone with methyl groups located at the 4th and 8th carbon positions and a hydroxyl group (-OH) at the terminal (1st) position. nih.govnist.gov This structure places it within the broader family of aliphatic alcohols, which are fundamental in organic chemistry.

As a natural product, this compound has been identified as a volatile component in certain fruits, such as the Bogyojosaeng and Suhong cultivars of strawberry (Fragaria ananassa Duch.). thegoodscentscompany.com The study of such naturally occurring compounds is a key aspect of natural products research, which seeks to isolate, identify, and synthesize molecules from biological sources.

Chemical and Physical Properties of this compound Below is a table summarizing the key chemical and physical properties of the compound.

PropertyValueSource
IUPAC Name 4,8-dimethylnonan-1-ol nih.gov
CAS Number 33933-80-1 nih.govnist.gov
Molecular Formula C₁₁H₂₄O nih.govnist.gov
Molecular Weight 172.31 g/mol nih.govnist.gov
Appearance Colorless liquid chemicalbook.comatamanchemicals.com
LogP (Octanol/Water Partition Coefficient) 3.221 chemeo.com
Water Solubility 57.47 mg/L @ 25 °C (estimated) thegoodscentscompany.com
Boiling Point (Normal) 506.1 K (Joback Calculated) chemeo.com
Enthalpy of Vaporization (ΔvapH°) 55.98 kJ/mol (Joback Calculated) chemeo.com
Kovats Retention Index (non-polar) 1229, 1230 nih.gov

Academic Significance of this compound and Related Branched Alcohols

The academic significance of this compound and structurally related branched alcohols stems primarily from their roles in chemical ecology, particularly as semiochemicals that mediate insect behavior. plantprotection.plresearchgate.net Branched-chain hydrocarbons and their functionalized derivatives, including alcohols, are major components of the insect epicuticle, where they serve not only as a barrier against desiccation but also as complex chemical signals for communication. researchgate.netnih.govpnas.org

These compounds often act as pheromones (for intraspecific communication) or kairomones (for interspecific communication). plantprotection.plpnas.org The specific structure and stereochemistry of these molecules are frequently crucial for their biological activity, with different stereoisomers potentially eliciting different or no behavioral responses. pnas.org

Notable examples of related, behaviorally active compounds include:

4-Methyl-1-nonanol : Identified as a female-produced sex pheromone for the yellow mealworm beetle, Tenebrio molitor. researchgate.net

4,8-Dimethyldecanal (B1216375) : Serves as an aggregation pheromone for flour beetles of the genera Tribolium, with the (4R, 8R)-isomer being the most active form. researchgate.net

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) : A volatile homoterpene released by plants under herbivore attack that acts as a key chemical cue for insects like the codling moth, Cydia pomonella. researchgate.netscispace.com

The biosynthesis of these methyl-branched compounds in insects is linked to amino acid metabolism, with precursors like valine and isoleucine providing the necessary carbon skeletons. nih.gov

Overview of Core Research Domains and Interdisciplinary Relevance

Research into this compound and its analogs spans several scientific disciplines, highlighting its interdisciplinary importance.

Chemical Ecology and Entomology : This is the primary domain where the compound and its relatives are studied. Research focuses on their role as insect pheromones and kairomones. plantprotection.plresearchgate.net Identifying these semiochemicals is crucial for developing species-specific monitoring tools and environmentally benign pest management strategies, such as mass trapping or mating disruption. plantprotection.plresearchgate.net For instance, olfactory receptor neurons in the codling moth have been shown to respond to nonanol, among other compounds, indicating its relevance in insect sensory perception. nih.gov

Organic and Analytical Chemistry : The structural complexity and stereochemistry of branched alcohols necessitate advanced analytical methods, like gas chromatography-mass spectrometry (GC-MS), for their identification and characterization from natural extracts. nih.govacademie-sciences.fr Furthermore, the demand for stereochemically pure compounds for bioassays drives research in synthetic organic chemistry to develop efficient and stereoselective synthesis routes. researchgate.net

Biochemistry : The study of the biosynthetic pathways that produce branched-chain alcohols and hydrocarbons in insects is an active area of research. nih.govfrontiersin.org Understanding the enzymes involved, such as those from the cytochrome P450 family, provides insight into the evolution of chemical communication and host-pathogen interactions. frontiersin.org

Pharmacology and Materials Science : Beyond its role in nature, this compound has been explored for other applications. One study investigated its potential as a penetration enhancer for the transepidermal delivery of drugs like 5-Fluorouracil and Tramadol Hydrochloride, demonstrating its ability to increase permeability across the skin. cpu.edu.cn This points to potential applications in pharmaceutical formulation and drug delivery systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O B13815793 4,8-Dimethyl-1-nonanol CAS No. 33933-80-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33933-80-1

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

4,8-dimethylnonan-1-ol

InChI

InChI=1S/C11H24O/c1-10(2)6-4-7-11(3)8-5-9-12/h10-12H,4-9H2,1-3H3

InChI Key

ASDSWUHLJCTXPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCO

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches

Historical and Contemporary Synthetic Routes for 4,8-Dimethyl-1-nonanol and its Analogues

The synthesis of this compound and related structures has evolved, driven by the need for enantiomerically pure compounds to study their biological functions. Early synthetic efforts often resulted in racemic mixtures, but modern methodologies now allow for the precise construction of specific stereoisomers.

Asymmetric Synthesis Strategies

Asymmetric synthesis is paramount in producing specific stereoisomers of this compound. Various approaches have been successfully employed to control the stereochemistry at the chiral centers, C4 and C8.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy has been instrumental in the synthesis of various pheromones, including analogs of this compound. diva-portal.orguni-muenchen.de For instance, the synthesis of all four stereoisomers of 4,8-dimethyldecanal (B1216375), a related pheromone, was accomplished using the enantiomers of 2-methyl-1-butanol (B89646) and citronellal (B1669106) as chiral building blocks. researchgate.netresearchgate.net Similarly, (R)-citronellol and methyl (S)-3-hydroxy-2-methylpropionate have served as starting points for constructing chiral fragments. researchgate.net The synthesis of (4R,8R)- and (4S,8R)-4,8-dimethyldecanal was achieved by connecting the chiral building block (R)-2-methyl-1-bromobutane, derived from methyl (S)-3-hydroxy-2-methylpropionate, with derivatives of (R)- and (S)-citronellol. researchgate.net This highlights the utility of combining different chiral sources to achieve the desired target molecule.

A notable example is the synthesis of all four stereoisomers of 5,11-dimethylpentacosane, which involved preparing 5,11-dimethyl-8-pentacosanol through a Grignard reaction between 3-methylheptylmagnesium bromide and 4-methyloctadecanal. researchgate.net Both of these key intermediates were synthesized from the commercially available enantiomers of citronellal. researchgate.net An alternative route to (R)-3-methyl-1-heptanol utilized methyl (R)-3-hydroxybutanoate, another component of the chiral pool. researchgate.net

Starting MaterialTarget Moiety/FragmentReference
(R)- and (S)-2-methyl-1-butanolChiral building blocks for 4,8-dimethyldecanal researchgate.net
(R)- and (S)-citronellalChiral building blocks for 4,8-dimethyldecanal and other pheromones researchgate.netresearchgate.net
Methyl (S)-3-hydroxy-2-methylpropionateSource for (R)-2-methyl-1-bromobutane researchgate.net
Methyl (R)-3-hydroxybutanoateSource for (R)-3-methyl-1-heptanol researchgate.net
L-tartaric acidChiral pool starting material for synthesis of seimatopolide A fragment umich.edu

Asymmetric alkylation is a powerful tool for creating stereocenters. While direct examples for this compound are not extensively detailed in the provided results, the principles are widely applied in pheromone synthesis. For instance, the synthesis of (R)-4-methyl-1-nonanol, a related pheromone, was achieved with high stereoselectivity using (S)-4-benzyloxazolidinone as a chiral auxiliary. researchgate.net This process involved the asymmetric Michael addition of an organocopper reagent to an N-crotoyloxazolidinone. researchgate.net This methodology allows for the introduction of an alkyl group in a stereocontrolled manner.

The concept of using chiral auxiliaries to direct the stereochemical outcome of alkylation reactions is a cornerstone of asymmetric synthesis. d-nb.info These auxiliaries are temporarily incorporated into the substrate, influence the stereochemistry of a subsequent reaction, and are then removed.

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. univpancasila.ac.id

One prominent example is the Zr-catalyzed asymmetric carboalumination of alkenes. This method has been applied to the synthesis of various polypropionate structures, including precursors to compounds like (2S,4S,6S)-2,4,6-trimethyl-1-nonanol. pnas.org The reaction of 3-buten-1-ol (B139374) with trialkylaluminum reagents in the presence of a chiral zirconium catalyst, (NMI)₂ZrCl₂, and methylaluminoxane (B55162) (MAO) yields chiral 3-methyl-1-alkanols with high enantiomeric excess. pnas.org These can be further elaborated into more complex structures.

Another catalytic approach involves the enantioselective addition of diethylzinc (B1219324) to aldehydes, facilitated by chiral aminoalcohols. researchgate.net Optically active 1,4-aminoalcohols, synthesized from natural products like (+)-camphor and (−)-fenchone, have been shown to catalyze the addition of diethylzinc to aldehydes, producing optically active secondary alcohols in good yields and high enantiomeric excess. researchgate.net

Catalytic SystemTransformationApplicationReference
(NMI)₂ZrCl₂ / MAOAsymmetric carboalumination of alkenesSynthesis of chiral 3-methyl-1-alkanols pnas.org
Chiral 1,4-aminoalcoholsEnantioselective addition of diethylzinc to aldehydesSynthesis of optically active secondary alcohols researchgate.net
QuinidineAsymmetric dimerization of methylketeneSynthesis of (S)-2-methylpentanol pnas.org

Diastereoselective reactions are crucial for controlling the relative stereochemistry between multiple chiral centers within a molecule. In the synthesis of complex natural products, including pheromones, diastereoselective steps are often employed to build up the carbon skeleton with the correct spatial arrangement of substituents. diva-portal.org

For example, a diastereoselective addition reaction of dialkylzincs to chiral aldehydes has been developed to produce diastereomerically enriched 1,2-dialkyl-alkanols. diva-portal.org This strategy was part of a larger synthetic plan for pine sawfly pheromones. Furthermore, the synthesis of certain β-lactams and azetidines has been achieved through highly diastereoselective additions to chiral N-tert-butanesulfinyl imines. beilstein-journals.org These methods, while not directly applied to this compound in the provided context, exemplify the types of diastereoselective transformations that are fundamental to modern asymmetric synthesis.

Stereochemical Control and Absolute Configuration Determination in Synthesis

Achieving precise control over stereochemistry is only part of the challenge; determining the absolute configuration of the synthesized molecules is equally critical. molaid.com

Several methods are employed for this purpose. Ohrui's method, which involves derivatization with a chiral reagent followed by chromatographic analysis, has been used to determine the configuration at the C4 position of this compound. molaid.com Specifically, the enantiomers of a related compound, 4-methyl-1-nonanol, were analyzed after derivatization with (1S,2S)-2-(naphthalene-2,3-dicarboximido)cyclohexane-1-carboxylic acid. researchgate.net Another similar reagent, (S)-1-(anthracene-2,3-dicarboximido)-2-propanol, has also been utilized for HPLC analysis of related pheromones. researchgate.net

For 4,8-dimethyldecanal, the synthesis of all four stereoisomers at high enantiomeric purity was followed by derivatization and high-performance liquid chromatography (HPLC) separation to achieve baseline resolution of all four stereoisomers. researchgate.net This allowed for the determination that the natural pheromone is a mixture of all four stereoisomers. researchgate.netjst.go.jp The oxidation of the aldehyde to the corresponding carboxylic acid, followed by derivatization with (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, enabled complete separation by reversed-phase HPLC at low temperatures. researchgate.net

X-ray crystallography of a suitable crystalline derivative is the most definitive method for determining absolute configuration. researchgate.net While not explicitly mentioned for this compound itself in the provided search results, it remains a gold standard in stereochemical analysis.

MethodApplicationReference
Ohrui's MethodDetermination of absolute configuration at C4 molaid.com
Derivatization with chiral reagents and HPLCSeparation and analysis of stereoisomers researchgate.netresearchgate.net
X-ray CrystallographyUnambiguous determination of absolute configuration researchgate.net

Total Synthesis Strategies and Key Reaction Steps

The total synthesis of this compound often relies on building the carbon skeleton through established carbon-carbon bond-forming reactions. A notable strategy involves the use of a Grignard reaction, a powerful and versatile method in organic synthesis. masterorganicchemistry.com

One documented synthesis starts from tetrahydrogeraniol (3,7-dimethyl-1-octanol), a structurally similar precursor. cpu.edu.cn The key steps in this synthetic route are outlined below:

Table 1: Key Reaction Steps in the Synthesis of this compound via Grignard Reaction

Step Reaction Reagents and Conditions Description
1 Chlorination Thionyl chloride (SOCl₂) The primary alcohol group of tetrahydrogeraniol is converted into a chloride to create tetrahydrogeranyl chloride.
2 Grignard Reagent Formation Magnesium (Mg) powder, anhydrous ether, iodine (I₂) crystal The resulting tetrahydrogeranyl chloride is reacted with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, tetrahydrogeranylmagnesium chloride. cpu.edu.cn
3 Carbonation & Workup Carbon dioxide (CO₂), followed by acidic workup The Grignard reagent reacts with carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields 4,8-dimethylnonanoic acid.

An alternative conceptual approach involves the Wittig reaction, a method widely used in the synthesis of insect pheromones, to construct the carbon backbone. tandfonline.comscirp.org This could involve the reaction of a suitable phosphonium (B103445) ylide with a ketone or aldehyde, followed by reduction of the resulting alkene to yield the saturated alcohol. The Wittig reaction is particularly useful for creating specific double bond geometries, although for a saturated target like this compound, this stereoselectivity is not a primary concern. psu.edu

Green Chemistry Principles in Alcohol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of alcohols to minimize environmental impact and improve safety and efficiency. acs.org These principles advocate for the use of less hazardous reagents, renewable starting materials, and energy-efficient processes. mdpi.compnas.org

For a synthesis like that of this compound, several green chemistry strategies can be applied:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical CO₂ is a key goal. mdpi.compnas.org While Grignard reactions traditionally require anhydrous ethers, research into performing similar reactions in greener solvents is ongoing.

Catalytic Reagents: Employing catalytic methods instead of stoichiometric reagents reduces waste. acs.org For instance, catalytic hydrogenation to reduce a double bond or a carbonyl group is preferable to using stoichiometric metal hydrides.

Alternative Reducing Agents: The reduction of a precursor aldehyde or ketone to an alcohol can be achieved using greener reducing agents. Sodium borohydride, especially when dispersed on a solid support like wet alumina, can be used in solvent-free conditions, offering good yields and short reaction times without significant energy consumption. nih.gov

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as some biocatalytic reactions or microwave-assisted synthesis, can significantly reduce energy consumption compared to traditional heating methods. frontiersin.org

Table 2: Application of Green Chemistry Principles to Alcohol Synthesis

Principle Traditional Method Green Alternative Benefit
Reagent Choice Stoichiometric oxidants (e.g., Cr(VI)) or reductants (e.g., LiAlH₄) Catalytic systems (e.g., Ru/TEMPO), clean oxidants (O₂, H₂O₂), NaBH₄ on solid support. acs.orgnih.gov Reduced waste, avoidance of toxic heavy metals, improved atom economy.
Solvent Use Chlorinated hydrocarbons, ethers Water, supercritical CO₂, solvent-free conditions. mdpi.compnas.org Reduced environmental pollution and health hazards.
Energy Consumption High-temperature reflux Microwave-assisted synthesis, ambient temperature biocatalysis. frontiersin.org Lower energy costs and carbon footprint.

| Starting Materials | Petroleum-based feedstocks | Bio-based precursors (e.g., from natural oils or terpenes). mdpi.com | Use of renewable resources. |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The key transformation in the synthesis of this compound from tetrahydrogeranyl chloride is the Grignard reaction. cpu.edu.cn

The mechanism of a Grignard reagent's reaction with carbon dioxide involves nucleophilic attack. The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon atom of CO₂. This forms a magnesium carboxylate salt. In the subsequent workup step, the addition of an acid protonates the carboxylate to yield the final carboxylic acid, 4,8-dimethylnonanoic acid.

For the final reduction step, if lithium aluminum hydride (LiAlH₄) is used, the mechanism involves the transfer of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the carbonyl carbon of the carboxylic acid. This process occurs in multiple steps, ultimately leading to the formation of an alkoxide intermediate which is then protonated during workup to give the primary alcohol, this compound.

Mechanistic studies of such reactions can involve various techniques, including kinetic analysis and in-situ spectroscopic monitoring (e.g., NMR) to identify intermediates and transition states. chinesechemsoc.orgresearchgate.net

Chemo-Enzymatic Synthesis and Biocatalytic Pathways

Chemo-enzymatic synthesis offers a powerful green alternative for producing alcohols, often with high enantioselectivity, which is crucial when specific stereoisomers are desired. acs.org Enzymes operate under mild conditions (pH and temperature) in aqueous media, reducing the need for harsh reagents and organic solvents. uniovi.es

A potential biocatalytic route to this compound would involve the reduction of the corresponding aldehyde, 4,8-dimethylnonanal. This transformation can be efficiently catalyzed by alcohol dehydrogenases (ADHs) or other ketoreductases (KREDs). mdpi.com

Key aspects of this biocatalytic pathway include:

Enzyme Selection: A wide range of ADHs from various microorganisms (e.g., yeast, bacteria) are available. Screening would be necessary to find an enzyme with high activity and selectivity for the specific substrate. mdpi.com

Cofactor Regeneration: ADHs typically require a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride donor. Since these cofactors are expensive, an in-situ regeneration system is essential for a cost-effective process. A common approach is to use a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which oxidizes a cheap co-substrate (like glucose or formate) to regenerate the NADH/NADPH. mdpi.comacs.org

Stereoselectivity: By choosing an appropriate enzyme, it is possible to produce a specific enantiomer of this compound, as the enzyme's chiral active site will preferentially catalyze the reaction to form either the (R)- or (S)-alcohol. mdpi.com

Another potential biocatalytic strategy is the direct hydroxylation of a precursor alkane at a non-activated C-H bond using monooxygenase enzymes. acs.org This approach could theoretically form the alcohol directly from a dimethylnonane precursor, representing a highly atom-economical route.

Table 3: Potential Enzymes for Chemo-Enzymatic Synthesis

Enzyme Class Reaction Catalyzed Application for this compound
Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) Ketone/Aldehyde Reduction Stereoselective reduction of 4,8-dimethylnonanal to a specific enantiomer of this compound. mdpi.com
Monooxygenase C-H Hydroxylation Direct conversion of a 4,8-dimethylnonane precursor to this compound. acs.org

| Lipase | Esterification / Transesterification | Kinetic resolution of a racemic mixture of this compound by selectively esterifying one enantiomer. |

Derivatization from Structurally Related Precursors

Synthesizing a target molecule from a readily available, structurally similar precursor is an efficient strategy that can significantly shorten a synthetic sequence.

As previously mentioned, a prime example is the synthesis of this compound from tetrahydrogeraniol (3,7-dimethyl-1-octanol). cpu.edu.cn This precursor already contains the 1-octanol (B28484) backbone with one of the required methyl groups. The synthesis effectively extends the carbon chain by one carbon while creating the second methyl branch.

Another highly valuable class of precursors are naturally occurring chiral molecules. Citronellal , available in both (R) and (S) enantiomers, is a common starting material for the synthesis of many methyl-branched insect pheromones. researchgate.netresearchgate.net A synthetic strategy could involve the conversion of citronellal into a key building block that already contains the desired stereochemistry at one of the chiral centers. This building block could then be coupled with another fragment, for example via a Grignard or a cuprate-mediated coupling reaction, to assemble the full carbon skeleton of this compound. researchgate.net This approach leverages the inherent chirality of the natural precursor to produce an enantiomerically enriched final product.

Chemical Reactivity and Functional Group Transformations

Oxidative Transformations of the Primary Alcohol Functionality

The primary alcohol group of 4,8-Dimethyl-1-nonanol can be selectively oxidized to yield either the corresponding aldehyde, 4,8-dimethylnonanal, or the carboxylic acid, 4,8-dimethylnonanoic acid, depending on the choice of oxidizing agent and reaction conditions. chemicalbook.com

Controlled oxidation under mild conditions allows for the isolation of the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The synthesis of 4,8-dimethylnonanal is of particular interest as it is an analog of the aggregation pheromone of the red flour beetle, Tribolium castaneum. tandfonline.comtandfonline.com In one synthetic approach, the aldehyde was obtained by the cleavage of an epoxide precursor using periodic acid. tandfonline.com

For the synthesis of 4,8-dimethylnonanoic acid, stronger oxidizing agents are required. nih.gov Reagents like potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones oxidation), will convert the primary alcohol directly to the carboxylic acid. Research has documented the synthesis of 4,8-dimethylnonanoic acid and its derivatives. bovinedb.caresearchgate.net

Table 1: Oxidative Transformations of this compound

Target Product Reagent(s) Typical Conditions Product Class
4,8-Dimethylnonanal Pyridinium chlorochromate (PCC) Anhydrous CH₂Cl₂ Aldehyde
4,8-Dimethylnonanal Dess-Martin periodinane (DMP) Anhydrous CH₂Cl₂ Aldehyde
4,8-Dimethylnonanoic Acid Potassium permanganate (KMnO₄) Basic aqueous solution, heat Carboxylic Acid

Reduction Reactions and Hydrogenation Studies

As a saturated primary alcohol, this compound is already in a reduced state and does not undergo further reduction at the alcohol function or the alkyl chain. However, reduction reactions are crucial in its synthesis and in the context of its derivatives.

The most common synthesis of this compound involves the reduction of its corresponding carboxylic acid or ester derivatives. For instance, 4,8-dimethylnonanoic acid can be reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net This method is highly efficient for converting carboxylic acids and esters to primary alcohols.

Hydrogenation studies are more relevant to unsaturated precursors of this compound or its derivatives. For example, if synthesized from an unsaturated starting material, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere would be employed to saturate any carbon-carbon double or triple bonds in the alkyl chain. google.com Similarly, the reductive-hydroformylation of appropriate alkenes can be a pathway to produce the alcohol. researchgate.net

Esterification and Etherification Protocols

The hydroxyl group of this compound readily participates in esterification and etherification reactions.

Esterification: Esterification is typically achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). ausetute.com.aulibretexts.org This is an equilibrium-driven process. To favor the formation of the ester, reaction conditions can be manipulated, for example, by removing the water formed during the reaction. Esters of this compound, such as its acetate (B1210297) or butanoate ester, can be formed using the corresponding carboxylic acids (acetic acid or butanoic acid). rsc.org

Etherification: Ether synthesis can be accomplished via the Williamson ether synthesis. This two-step process begins with the deprotonation of this compound using a strong base, like sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the ether. Given that this compound is a primary alcohol, this method is effective and avoids the elimination side reactions that can be problematic with secondary or tertiary alcohols. bccollege.ac.in

Table 2: Example Esterification and Etherification Reactions

Reaction Type Reactants Catalyst/Base Product
Esterification This compound + Acetic Acid H₂SO₄ (catalyst) 4,8-Dimethylnonyl acetate

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a good leaving group. bccollege.ac.in This is typically achieved by protonating the alcohol in the presence of a strong acid (forming -OH₂⁺, which leaves as H₂O) or by converting it into a sulfonate ester (e.g., tosylate) or an alkyl halide. bccollege.ac.inedscl.in

For a primary alcohol like this compound, the substitution reaction generally proceeds via an Sₙ2 mechanism. bartleby.com This involves a backside attack by the nucleophile, resulting in an inversion of configuration at the carbon center, although the stereocenter is not at the reaction site in this specific molecule.

Common transformations include:

Reaction with Hydrogen Halides: Treatment with concentrated HBr or HCl converts the alcohol to the corresponding 4,8-dimethylnonyl bromide or chloride. The reaction with HBr is generally faster than with HCl.

Reaction with Thionyl Chloride (SOCl₂): In the presence of a base like pyridine, thionyl chloride converts the alcohol to 4,8-dimethylnonyl chloride.

Reaction with Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary alcohols into the corresponding alkyl bromides, yielding 4,8-dimethylnonyl bromide. bccollege.ac.in

These resulting alkyl halides are versatile intermediates for further synthetic modifications.

Rearrangement Pathways

Rearrangement reactions, such as the Wagner-Meerwein rearrangement, are characteristic of carbocation intermediates. wikipedia.orgmsu.edu These rearrangements involve the 1,2-shift of a hydride, alkyl, or aryl group to form a more stable carbocation.

Since this compound is a primary alcohol, it does not readily form a carbocation under standard Sₙ1 or E1 conditions, which typically favor tertiary and secondary substrates. wikipedia.org Direct formation of a primary carbocation is energetically unfavorable. However, under harsh, strongly acidic and high-temperature conditions, such as those used for acid-catalyzed dehydration, a carbocation intermediate could potentially be formed. bccollege.ac.in If a primary carbocation were to form at C1, a 1,2-hydride shift from C2 would lead to a more stable secondary carbocation. Further rearrangements could be possible, but such reactions are generally less controlled and may lead to a mixture of products. For this specific branched structure, rearrangement pathways are not a prominent or synthetically useful feature of its chemistry under typical reaction conditions.

Role as a Synthetic Intermediate for Advanced Molecules

This compound and its direct oxidative product, 4,8-dimethylnonanal, are significant as synthetic intermediates, particularly in the field of chemical ecology. The structurally related C12 aldehyde, 4,8-dimethyldecanal (B1216375), is a well-known aggregation pheromone for major pest species of flour beetles, including Tribolium castaneum and Tribolium confusum. tandfonline.comlookchem.com

Research has focused on the synthesis of 4,8-dimethyldecanal and its analogs to study structure-activity relationships and for potential use in pest management programs. tandfonline.comresearchgate.net The one-carbon shorter analog, 4,8-dimethylnonanal, has also been synthesized and studied for its biological activity, showing some attractancy to these beetles, albeit less than the natural pheromone. tandfonline.com The synthesis of these complex, branched aldehydes often involves multi-step sequences where intermediates like this compound or its precursors play a crucial role. researchgate.netresearchgate.net Therefore, this compound serves as a valuable building block for the synthesis of biologically active, advanced molecules like insect pheromones. researchgate.net

Natural Occurrence, Biosynthesis, and Ecological Roles Non Human Contexts

Occurrence in Biological Systems

4,8-Dimethyl-1-nonanol has been detected as a volatile organic compound (VOC) in both the plant and animal kingdoms. Its structural complexity, featuring two methyl branches, points towards specific biosynthetic routes and suggests a degree of specialization in its ecological functions.

The aroma and flavor of many plants are determined by a complex mixture of volatile compounds, including alcohols, esters, aldehydes, and terpenoids. Among these, this compound has been identified as a contributor to the chemical profile of certain plant species.

Research has identified this compound as a volatile flavor component in the fruit of the strawberry (Fragaria x ananassa). Strawberries are known to produce a diverse array of over 360 volatile compounds that contribute to their characteristic aroma. researchgate.netfrontiersin.orgnih.gov The specific tissue distribution of this compound within the strawberry fruit has not been extensively detailed in the available literature. However, the volatile profiles of strawberries are known to be complex and can vary between different cultivars and throughout the fruit's tissues. nih.gov

Table 1: Identification of this compound in Plant Species

Plant SpeciesCommon NamePlant PartReference(s)
Fragaria x ananassaStrawberryFruit

The production of volatile compounds in plants is a dynamic process influenced by a variety of internal and external factors. For strawberries, the composition of their aroma is known to be affected by the cultivar, the stage of fruit development and maturation, and environmental conditions such as air temperature. mdpi.comoup.comnih.gov As the fruit ripens, there is a significant increase in the diversity and concentration of volatile compounds, particularly esters. researchgate.netnih.govnih.gov While these general principles apply to the volatile profile of strawberries, specific studies detailing the environmental and developmental influences on the production of this compound are not extensively available. The concentration of various volatile organic compounds (VOCs) in strawberries is known to change significantly during the seven stages of maturation, from small green fruit to the over-ripening stage. nih.gov

Insects utilize a sophisticated language of chemical cues, known as semiochemicals, for a wide range of behaviors including mating, aggregation, and defense. While direct evidence for this compound in insect secretions is limited, the presence of structurally similar compounds in various insect species suggests a potential role for this class of molecules in insect chemical ecology.

While this compound has not been definitively identified as a semiochemical in a specific insect species to date, structurally related compounds are known to function as pheromones in the order Coleoptera. For instance, 4-methyl-1-nonanol is a female-produced sex pheromone of the yellow mealworm beetle, Tenebrio molitor (family Tenebrionidae). researchgate.net Additionally, 4-methyl-5-nonanol (B104968) has been identified as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus. scispace.com

Furthermore, the breakdown of cuticular hydrocarbons in insects like the American cockroach (Periplaneta americana) can generate a variety of volatile organic compounds, including 1-nonanol. biorxiv.org This suggests a potential biosynthetic precursor pool for the formation of more complex, branched-chain alcohols.

Table 2: Structurally Related Alcohols in Insect Communication

CompoundInsect SpeciesFamilyFunctionReference(s)
4-Methyl-1-nonanolTenebrio molitorTenebrionidaeSex pheromone researchgate.net
4-Methyl-5-nonanolRhynchophorus ferrugineusCurculionidaeAggregation pheromone scispace.com
1-NonanolPeriplaneta americanaBlattidaeDecomposition product of cuticular hydrocarbons biorxiv.org

Microorganisms are capable of synthesizing a vast array of organic molecules, including a variety of alcohols. The biosynthesis of branched-chain fatty alcohols in microbes typically involves pathways that utilize branched-chain amino acids as starter units. frontiersin.orgnih.gov These pathways can be engineered to produce specific long-chain branched alcohols. researchgate.netbohrium.com While the direct microbial production of this compound has not been specifically documented in the reviewed literature, the metabolic machinery for producing similar branched-chain alcohols exists in various microorganisms. nih.govnih.govfrontiersin.org Further research is needed to determine if this specific compound is a natural microbial metabolite.

Presence in Insect Secretions and Communication Systems

Biosynthetic Pathways and Precursor Derivations in Organisms

This compound is a branched-chain alcohol that has been identified as a volatile organic compound (VOC) in a variety of organisms, including fungi and plants. nih.govresearchgate.net While the precise biosynthetic pathways for this specific compound are not extensively detailed in the literature, its production is generally associated with the metabolism of fatty acids and isoprenoids.

In the fungus Fusarium verticillioides, this compound is produced as one of several branched-chain alcohols. nih.gov The biosynthesis of such compounds in fungi is often linked to fatty acid metabolism. nih.gov General pathways for the formation of long-chain alcohols can involve the modification of fatty acids by enzymes such as elongases and desaturases, followed by reduction steps that convert the fatty acid to a primary alcohol. nih.gov

A potential pathway analogous to a Baeyer-Villiger oxidation has been suggested based on studies in marine bacteria. asm.org This proposed mechanism involves the enzymatic oxidation of a ketone to form an ester, which is then hydrolyzed by an esterase to yield the corresponding alcohol. asm.org While this was described in the context of isoprenoid compound metabolism, it suggests a plausible enzymatic route for the formation of alcohols like this compound in microorganisms. asm.org

The compound has also been detected as a volatile metabolite in various plants, including the flowers of Chorisia chodatii, leaves of Corchorus olitorius, and in olive oil. researchgate.netnih.govresearchgate.net In plants, the biosynthesis of branched-chain volatiles can be derived from the degradation of amino acids or from the isoprenoid pathway.

The specific enzymatic machinery responsible for the synthesis of this compound has not been fully characterized. However, based on analogous biosynthetic pathways, several key enzyme classes are likely involved. A critical step in the formation of a primary alcohol from a fatty acid precursor is the reduction of a carboxyl group. This is typically accomplished by a cascade of enzymes, including a carboxylate reductase and an alcohol dehydrogenase.

In microorganisms, a pathway involving the oxidation of ketones to esters has been noted, which points to the action of a monooxygenase enzyme similar to those that perform Baeyer-Villiger oxidations. asm.org Following the formation of the ester, a highly active esterase system would be required to hydrolyze the ester bond to release the free alcohol, this compound. asm.org The presence of active esterase systems has been confirmed in marine bacteria capable of metabolizing related compounds. asm.org

Specific isotopic labeling studies to definitively elucidate the biosynthetic pathway of this compound have not been reported in the reviewed scientific literature. Such studies are crucial for tracing the incorporation of labeled precursors (e.g., ¹³C-labeled fatty acids or amino acids) into the final molecule, thereby confirming the metabolic route and its precursors.

Information regarding the genetic regulation of this compound biosynthesis is currently unavailable. Understanding the genetic control would involve identifying the specific genes that encode the biosynthetic enzymes, as well as the regulatory elements (e.g., transcription factors) that control their expression in response to developmental or environmental cues.

Ecological and Biological Functions (Excluding Human-Related Aspects)

As a volatile organic compound, this compound participates in chemical communication and other ecological interactions. Plant volatiles are essential for the interaction between plants and their surrounding environment, playing roles in attracting pollinators, deterring herbivores, and acting as signals to neighboring plants. nih.gov

This compound functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. Its presence as a component of the scent profile of various plants suggests a role in mediating interactions with other organisms, particularly insects. nih.govresearchgate.netmassey.ac.nz

Research has identified this compound as a component of the chemical profile of several alpine plant species in New Zealand. researchgate.netmassey.ac.nz This establishes a direct link to plant-herbivore interactions, as these volatile compounds are key cues for insects searching for food sources.

A study on three sympatric species of alpine grasshoppers (Sigaus nivalis, Sigaus australis, and Sigaus nitidus) demonstrated that these generalist herbivores can detect the volatile emissions from these plants. researchgate.netmassey.ac.nz While the specific electrophysiological response to this compound was not isolated, the antennae of the grasshoppers responded to the complex blend of compounds emitted by the plants, which included this branched-chain alcohol. researchgate.net The findings suggest that these grasshoppers are sensitive to the smells of damaged plants, and the chemical blend, including this compound, likely plays a role in the location and recognition of food plants by these herbivores. researchgate.net

Interactive Data Table: Detection of this compound in New Zealand Alpine Plants

Plant SpeciesDetection of this compound
Chionochloa pallens+
Luzula rufa+
Gentianella corymbifera+
Celmisia spectabilis+
Gaultheria crassa+
Data sourced from a study on plant odor perception in alpine grasshoppers. researchgate.netmassey.ac.nz

Semiochemical Activity

Intra-species Communication (e.g., Pheromonal Roles in Insect Behavior)

While direct evidence for this compound acting as a primary pheromone is still emerging, a significant body of research on structurally related dimethyl-branched alcohols and aldehydes strongly suggests its potential role in the intra-species communication of insects. Pheromones are chemical signals that trigger a social response in members of the same species, influencing behaviors such as aggregation, mating, and alarm.

Numerous studies have identified long-chain, methyl-branched molecules as key components of insect aggregation pheromones. For instance, the red flour beetle (Tribolium castaneum), a major pest of stored products, utilizes 4,8-dimethyldecanal (B1216375) as its primary aggregation pheromone. This compound, secreted by males, is attractive to both sexes, leading to the congregation of beetles on a food source. researchgate.netbeilstein-journals.orgnih.govresearchgate.net The biosynthesis of this pheromone has been shown to follow the fatty acid pathway. nih.govresearchgate.net Similarly, 4-methyl-5-nonanol, another branched alcohol, has been identified as an aggregation pheromone for the coconut pest, Rhynchophorus ferrugineus. plantprotection.pl

The olfactory systems of some insects are attuned to detecting C9 alcohols. In the codling moth, Cydia pomonella, olfactory receptor neurons have been shown to respond to nonanol, indicating its perception by this species. nih.gov While the specific isomer of nonanol was not identified in this study, it highlights the potential for such compounds to be involved in the sensory ecology of insects.

These findings with closely related compounds provide a strong basis for inferring a potential pheromonal role for this compound in certain insect species. The structural similarities suggest that it could function as an aggregation or sex pheromone, influencing the social and reproductive behaviors within a species.

CompoundInsect SpeciesPheromonal Role
4,8-DimethyldecanalTribolium castaneum (Red Flour Beetle)Aggregation Pheromone researchgate.netbeilstein-journals.orgnih.govresearchgate.net
4-Methyl-5-nonanolRhynchophorus ferrugineus (Coconut Weevil)Aggregation Pheromone plantprotection.pl
Nonanol (isomer unspecified)Cydia pomonella (Codling Moth)Elicits olfactory neuron response nih.gov

Role in Plant Defense Mechanisms and Induced Resistance

Plants have evolved complex chemical defense strategies against herbivores, often involving the release of a blend of volatile organic compounds (VOCs) upon attack. While the direct role of this compound in plant defense is not yet fully elucidated, the involvement of a structurally similar compound, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), is well-documented. DMNT is a common herbivore-induced plant volatile (HIPV) that plays a crucial role in both direct and indirect plant defense.

When plants are damaged by herbivores, they can release DMNT, which can act as a repellent to the feeding insects. slu.seoup.compherobase.com Furthermore, DMNT can attract natural enemies of the herbivores, such as predatory or parasitic insects, thereby providing indirect defense to the plant. researchgate.net For example, in sweet potato plants, DMNT is the most abundant volatile released upon herbivory and has been shown to systemically induce the production of defense-related proteins in neighboring plants. researchgate.net Similarly, guava plants release DMNT, which can be perceived by neighboring orange plants, priming their anti-herbivore defenses. mdpi.com

Other C9 compounds, such as nonanal (B32974), have also been shown to induce plant defense responses. Exposure of common bean plants to airborne nonanal can prime their resistance genes, leading to increased expression of pathogenesis-related genes and enhanced resistance to fungal pathogens. nih.gov Nonanal can also be released by plants in response to herbivory and can influence the behavior of herbivorous insects. mdpi.commdpi.com

The established role of DMNT and nonanal in plant defense suggests that other C9 compounds with similar structural features, like this compound, could also be involved in these complex interactions, potentially as part of the blend of VOCs that plants release to defend themselves against herbivores.

CompoundPlant Species (Example)Role in Defense
(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)Sweet Potato, Guava, AppleHerbivore repellent, attractant for natural enemies, induces defense in neighboring plants slu.seoup.compherobase.comresearchgate.netmdpi.com
NonanalCommon Bean, OrangePrimes resistance genes, induces defense responses mdpi.comnih.gov

Environmental Signaling and Inter-organismal Chemical Ecology

Chemical cues in the environment play a vital role in mediating interactions between different organisms. While the specific functions of this compound in broader environmental signaling are an active area of research, the behavior of related compounds provides significant insights.

One fascinating aspect of environmental chemical ecology is the transformation of chemical signals. Insect cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation, can undergo environmental degradation by factors such as air, water vapor, and UV radiation. This breakdown can generate a variety of volatile organic compounds, including 1-nonanol. biorxiv.orgroyalsocietypublishing.org In the case of the American cockroach (Periplaneta americana), these breakdown products can act as necromones (signaling the presence of a dead individual) or epideictic pheromones (related to population density), causing other cockroaches to avoid the area. biorxiv.orgroyalsocietypublishing.org This demonstrates how a relatively stable compound can be transformed into a potent environmental signal.

The broader class of alkyloxyalkanols, to which this compound belongs, has also been investigated for its bioactivity. For instance, certain alkyloxyalkanols have shown nematicidal activity against the pine wood nematode Bursaphelenchus xylophilus, a major threat to pine forests. mdpi.com This suggests that such compounds can have significant effects on organisms in the soil and other environmental compartments.

CompoundContextEcological Role
1-NonanolEnvironmental degradation of insect cuticular hydrocarbonsNecromone/Epideictic pheromone, avoidance signal biorxiv.orgroyalsocietypublishing.org
Alkyloxyalkanols (general class)Soil/Plant environmentNematicidal activity mdpi.com

Advanced Analytical Chemistry and Spectroscopic Characterization

Chromatographic Methodologies for Separation and Quantification

Chromatography is the cornerstone for the separation of 4,8-Dimethyl-1-nonanol from complex mixtures and for the quantification of its isomers. Both gas and liquid chromatography offer powerful solutions to address these analytical challenges.

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

High-resolution capillary gas chromatography, typically coupled with a mass spectrometer (GC-MS), is a primary method for the identification and quantification of this compound. The use of long capillary columns (e.g., 30-60 meters) with narrow internal diameters (e.g., 0.25 mm) allows for highly efficient separations, resolving the target analyte from other structurally similar compounds. fmach.it The identification is confirmed by comparing the resulting mass spectrum with reference spectra in databases like the NIST Mass Spectrometry Data Center. nih.gov The mass spectrum for this compound is characterized by specific fragmentation patterns that serve as a chemical fingerprint. nist.gov

The Kovats retention index, a relative measure of retention time, is also used for confirmation. For this compound, the semi-standard non-polar Kovats index is reported to be approximately 1229-1230. nih.gov

Table 1: Typical GC-MS Parameters for Volatile Alcohol Analysis

Parameter Typical Value/Condition
Column Type Fused silica (B1680970) capillary column (e.g., HP-INNOWax, Rtx-WAX) fmach.itmdpi.com
Column Dimensions 30–60 m length x 0.25 mm I.D. x 0.25 µm film thickness fmach.itmdpi.com
Carrier Gas Helium at a constant flow rate (e.g., 1.0–1.2 mL/min) fmach.itmdpi.com
Injector Temperature 250 °C mdpi.com
Oven Program Initial temp 40-50°C, ramped at 5-6 °C/min to 250 °C mdpi.commdpi.com
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV nist.govmdpi.com

This compound possesses two chiral centers at the C4 and C8 positions, meaning it can exist as four distinct stereoisomers: (4R, 8R), (4S, 8S), (4R, 8S), and (4S, 8R). Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP). gcms.cz Chiral GC is the method of choice for determining the enantiomeric purity of this compound.

The most common CSPs for this purpose are based on derivatized cyclodextrins. researchgate.net These cyclodextrin (B1172386) derivatives are incorporated into the polysiloxane backbone of the stationary phase, creating a chiral environment within the column. Enantiomers interact differently with the CSP, leading to different retention times and enabling their separation and quantification. nih.gov For alcohols and other volatile chiral compounds, cyclodextrin-based columns such as those containing 2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin are often effective. researchgate.net

When this compound is present at trace levels in a complex matrix (e.g., biological or environmental samples), a pre-concentration step is necessary before GC-MS analysis. mdpi.com Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for this purpose. mdpi.com

In HS-SPME, a fused silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample). Volatile and semi-volatile analytes, including this compound, partition from the sample matrix into the headspace and are adsorbed onto the fiber. nih.gov The fiber is then retracted and inserted directly into the hot injector of the gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for analysis. The choice of fiber coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is critical for the efficient extraction of a broad range of volatiles. mdpi.comnih.gov

Table 2: Common HS-SPME Parameters for Volatile Compound Extraction

Parameter Typical Value/Condition
Fiber Coating DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) mdpi.com
Incubation/Extraction Temp. 40–60 °C mdpi.comnih.gov
Incubation/Extraction Time 30–40 min mdpi.com
Desorption Temperature 248–250 °C fmach.itmdpi.com
Desorption Time 3–10 min fmach.itmdpi.com

While GC is often preferred for this compound, High-Performance Liquid Chromatography (HPLC) provides an alternative and powerful approach, especially for the separation of stereoisomers.

Direct separation of the enantiomers of aliphatic alcohols like this compound on chiral HPLC columns can be challenging due to their structural flexibility and lack of strong interaction sites (like π-systems). A common and effective strategy to overcome this is indirect separation. mdpi.com This involves derivatizing the alcohol with a chiral derivatizing agent to form a pair of diastereomers. nih.gov

Diastereomers, unlike enantiomers, have different physical properties and can be separated on standard, non-chiral HPLC columns (e.g., silica gel). nih.gov For example, racemic 4-octanol, an alcohol structurally similar to the C4-end of this compound, has been successfully resolved by esterifying it with a chiral acid. The resulting diastereomeric esters exhibit different polarities and can be separated using normal-phase HPLC. nih.gov This same principle is applicable to the resolution of the stereoisomers of this compound, allowing for the isolation and quantification of each pure isomer.

Advanced Sample Preparation Techniques (e.g., Dynamic Headspace Sampling, Solid-Phase Extraction)

Effective analysis of this compound, particularly when present in complex mixtures or at low concentrations, necessitates sophisticated sample preparation techniques to isolate and concentrate the analyte prior to instrumental analysis.

Dynamic Headspace Sampling: This technique is highly suitable for the extraction of volatile and semi-volatile organic compounds like this compound from solid or liquid samples. In this process, an inert gas is passed through the sample matrix, stripping the volatile analytes from the headspace above the sample. The gas stream is then passed through an adsorbent trap, where the compounds of interest are concentrated. Subsequently, the trap is rapidly heated to desorb the analytes into the gas chromatograph.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME): These techniques are invaluable for isolating this compound from liquid samples.

Solid-Phase Extraction (SPE) involves passing the liquid sample through a cartridge containing a solid adsorbent. The choice of adsorbent (e.g., C18, polymeric sorbents) depends on the polarity of the analyte and the matrix. This compound would be retained on a non-polar sorbent, while more polar matrix components are washed away. The retained alcohol is then eluted with a small volume of an appropriate organic solvent, resulting in a cleaner and more concentrated sample.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free alternative that combines extraction and concentration into a single step. A fused-silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. fmach.it Volatile analytes like this compound adsorb onto the fiber, which is then directly inserted into the injector port of a gas chromatograph for thermal desorption and analysis. fmach.it This method has been successfully applied to the analysis of various volatile compounds in complex matrices. fmach.itnist.gov

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing definitive information on its molecular weight and structural features through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that generates a characteristic and reproducible fragmentation pattern, effectively creating a molecular fingerprint for this compound. nist.gov The mass spectrum is generated by bombarding the molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment in predictable ways. nih.gov

The EI mass spectrum of this compound does not typically show a prominent molecular ion peak (M+) at m/z 172 due to the instability of the parent alcohol radical cation. nist.govnih.gov Instead, the spectrum is dominated by fragment ions resulting from specific bond cleavages. Key fragmentation pathways for long-chain alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). The most abundant ion, or base peak, is often observed at m/z 87. nih.gov

Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Putative Fragment Identity
8799.99Cleavage product
4537.70[C2H5O]+
4324.30[C3H7]+ (isopropyl cation)
11117.20Cleavage product
12915.50Cleavage product

Data sourced from MassBank of North America (MoNA). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. nih.gov For this compound, HRMS can distinguish its molecular formula, C₁₁H₂₄O, from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.govchemspider.com The theoretical monoisotopic mass of this compound is 172.182715 Da. nih.govchemspider.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision (typically within 5 ppm), confirming the elemental formula and greatly increasing the confidence in identification. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further probe the structure of ions observed in the primary mass spectrum. In an MS/MS experiment, a specific precursor ion (e.g., a characteristic fragment from the EI spectrum) is selected, isolated, and then subjected to further fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed information about the structure of the precursor.

For this compound, one could select a primary fragment ion, such as the one at m/z 129, as a precursor. The fragmentation of this ion would yield a secondary set of product ions. By analyzing these product ion spectra, it is possible to piece together the original structure, confirming the location of the methyl branches and the hydroxyl group along the nonane (B91170) backbone. This fragmentation pathway analysis is crucial for distinguishing this compound from its various structural isomers.

To analyze complex mixtures, mass spectrometry is typically coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful method for the analysis of this compound. nih.gov The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. This compound, being a volatile alcohol, is well-suited for GC analysis. nist.govnist.gov The separated compound then enters the mass spectrometer for detection and identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of certainty in identification. nih.gov The Kovats retention index, a standardized measure used in GC, has been reported for this compound on a non-polar column. nih.govchemeo.com

Table 2: Gas Chromatography Retention Indices for this compound

Column TypeRetention Index (I)Reference
Semi-standard non-polar1229NIST Mass Spectrometry Data Center nih.govchemeo.com
Semi-standard non-polar1230NIST Mass Spectrometry Data Center nih.govchemeo.com
SLB-5 MS Capillary1229Mondello, 2012 nist.gov
SLB-5 MS Capillary1230Mondello, 2012 nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is generally preferred for this compound, LC-MS could also be employed, particularly for less volatile derivatives or if the sample matrix is not amenable to GC. mdpi.com For direct analysis, reverse-phase LC could separate this compound from more polar substances. Coupling the LC to a mass spectrometer with an appropriate ionization source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) (often after derivatization), would allow for its detection and quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of a molecule in solution, including its connectivity, configuration, and preferred conformation. auremn.org.br While specific NMR spectral data for this compound is not widely published, the application of standard NMR techniques would provide a complete structural assignment.

Conformational Analysis: The carbon backbone of this compound is flexible, allowing for rotation around its numerous carbon-carbon single bonds. auremn.org.br ¹H NMR spectroscopy, specifically the analysis of three-bond proton-proton coupling constants (³JHH), can provide insight into the dihedral angles and thus the preferred staggered conformations of the alkyl chain. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space proximities between protons, further defining the molecule's spatial arrangement.

Configurational Analysis: this compound possesses two stereocenters at the C4 and C8 positions, meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). NMR is a primary method for determining the relative and absolute configuration of these chiral centers. To determine the absolute configuration, a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is often used. nih.gov The alcohol is reacted with both enantiomers of the CDA to form a pair of diastereomeric esters. researchgate.net The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shift differences for the protons or fluorine atoms near the newly formed ester linkage. nih.gov By analyzing these differences (the Δδ values), the absolute configuration at the C4 stereocenter can be determined. researchgate.net A similar approach could be envisioned for the C8 position, although its proximity to the sterically bulky isopropyl group might influence the analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can determine various electronic and structural characteristics.

As of late 2025, specific studies detailing the electronic structure, conformational analysis, or energetic properties of 4,8-Dimethyl-1-nonanol through quantum chemical calculations have not been published. Such studies would typically involve geometry optimization to find the lowest energy conformations, analysis of the frontier molecular orbitals (HOMO-LUMO), and calculation of thermodynamic properties like enthalpy of formation. While general properties of long-chain alcohols are understood, the specific influence of the methyl branches at the C4 and C8 positions on the conformational landscape and electronic properties of this particular molecule remains uninvestigated in the literature.

Computational methods are often used to predict spectroscopic data, which can aid in the experimental identification and characterization of compounds. However, no theoretical predictions of NMR chemical shifts or vibrational frequencies for this compound have been reported in peer-reviewed research. Such calculations would be valuable for correlating its structural features with its spectral signatures.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules, including their conformational changes over time and their interactions with solvents. researchgate.net Currently, there are no published MD studies that specifically focus on the conformational landscapes or solvation effects of this compound.

The compound has been identified as a volatile component in the headspace of Chorisia species flowers. core.ac.uk In that research, molecular dynamics simulations were performed on certain identified volatile compounds to evaluate their potential as anti-SARS-CoV-2 agents; however, the study does not explicitly state whether this compound was among the selected candidates for these simulations. core.ac.uk

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities. There is a complete absence of specific QSPR or QSAR models in the scientific literature that include this compound as part of their dataset for either property or activity prediction. Developing such models could be useful for predicting properties like boiling point, viscosity, or potential biological activities of this and related branched-chain alcohols.

Reaction Mechanism Elucidation via Computational Approaches

While computational studies on the reactivity of this compound are not directly available, its formation as a product in the autoxidation of pristane (B154290) at 180 °C has been discussed. A proposed reaction mechanism for its formation involves the decomposition of a primary hydroperoxide (4,8-dimethylnonyl-1-hydroperoxide) into a primary alkoxyl radical. This alkoxyl radical can then abstract a hydrogen atom to form this compound.

The overarching study in which this mechanism was proposed utilized ab initio and Density Functional Theory (DFT) calculations to investigate the thermochemistry of related antioxidant reactions, indicating that such computational methods are suitable for elucidating the reaction pathways involving this class of molecules. However, the specific reaction mechanism for the formation of this compound was presented as a plausible pathway based on detected products rather than being the direct result of a dedicated computational study on this specific molecule.

Table 1: Proposed Formation Pathway of this compound

Step Reactant Intermediate Product Description
1 Pristane + O₂ 4,8-dimethylnonyl-1-hydroperoxide - Formation of a primary hydroperoxide from the substrate.
2 4,8-dimethylnonyl-1-hydroperoxide Primary alkoxyl radical - Decomposition of the hydroperoxide to form an alkoxyl radical.

Virtual Screening and Design of Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. There is no evidence in the literature of this compound or its derivatives being used in virtual screening campaigns or as a scaffold for the computational design of new analogues for any specific biological target.

Emerging Academic Applications and Research Frontiers

Role as Analytical Reference Standards and Impurity Profiling in Chemical Synthesis

In the field of chemical synthesis, the purity of products is paramount. 4,8-Dimethyl-1-nonanol, as a distinct and well-characterized chemical entity, serves as a crucial analytical reference standard. nist.govnih.gov Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances. The availability of detailed spectral data for this compound, such as from Gas Chromatography-Mass Spectrometry (GC-MS), is fundamental to its function in this capacity. nih.govnist.gov

Impurity profiling is a critical process in the development of chemical products, where all components, including synthetic byproducts and residual starting materials, are identified and quantified. By using this compound as a reference, analysts can:

Identify its presence as a potential impurity in other chemical manufacturing processes.

Quantify its concentration accurately in a final product or reaction mixture.

Validate analytical methods to ensure they are sensitive and specific for this compound.

For instance, in the synthesis of derivatives of this compound, the pure compound is essential for tracking the reaction's progress and identifying the formation of any related impurities. While specific documented applications are niche, the principle is analogous to the use of other alcohols, such as 1-nonanol, as internal standards in the GC-MS analysis of complex mixtures like wine volatiles. fmach.it

Table 1: Analytical Properties of this compound

Property Value/Identifier Source(s)
CAS Registry Number 33933-80-1 nist.govnist.gov
Molecular Formula C₁₁H₂₄O nist.govnist.gov
Molecular Weight 172.3077 g/mol nist.govnist.gov
IUPAC Name 4,8-dimethylnonan-1-ol nih.gov

Chemical Synthesis of Specialized Materials and Precursors (non-pharmaceutical, non-flavor/fragrance end product)

The molecular structure of this compound, with its hydroxyl functional group and branched alkyl chain, makes it a viable precursor for a range of specialized, non-pharmaceutical materials. The hydroxyl group allows it to undergo esterification, etherification, and other reactions to form new molecules, while the branched structure can impart specific properties like improved fluidity at low temperatures, controlled solubility, and unique steric effects.

Potential applications as a chemical precursor include:

Specialty Surfactants and Emulsifiers: Ethoxylation of the alcohol could produce novel surfactants. The branching on the hydrophobic tail would influence the surfactant's packing behavior and surface activity, potentially creating more effective emulsifiers for industrial applications.

Nematicide Precursors: Research into alkyloxyalkanols has demonstrated their potent nematicidal activity against pests like the pine wood nematode. mdpi.com Long-chain alcohols are key starting materials for synthesizing these compounds. mdpi.com By analogy, this compound could be used to synthesize new alkyloxyalkanol-based nematicides, where its specific branched structure could modulate biological activity and environmental persistence.

Polymer Modifiers and Plasticizers: As a monofunctional alcohol, it can be used to control polymer chain length or be converted into derivatives (e.g., esters) that act as plasticizers in polymer formulations, enhancing flexibility. The use of long-chain molecules derived from natural sources like cardanol (B1251761) in creating polymers highlights the industry's interest in such structures for developing materials with desirable properties like hydrophobicity and flexibility. researchgate.net

Biotechnological Production and Enzymatic Biotransformations for Industrial Applications

Modern biotechnology offers sustainable routes for producing specialty chemicals. Research has demonstrated that microorganisms can produce branched-chain alcohols (BCOHs) through the fermentation of branched-chain amino acids (BCAAs). nih.gov Specifically, the bacterium Thermoanaerobacter pseudoethanolicus has been shown to convert BCAAs into a mix of branched-chain fatty acids and their corresponding alcohols. nih.gov

Crucially, studies have confirmed that the underlying mechanism involves the enzymatic reduction of a carboxylic acid to the corresponding alcohol. nih.gov This pathway presents a viable strategy for the biotechnological production of this compound from a suitable precursor, such as 4,8-dimethylnonanoic acid. This biotransformation could be achieved either through whole-cell fermentation or by using isolated reductase enzymes. The advantages of a biotechnological route include the potential for using renewable feedstocks and operating under milder, more environmentally friendly conditions compared to traditional chemical synthesis.

Environmental Research

Understanding the environmental footprint of chemical compounds is a key area of modern research. Studies on this compound focus on its detection in the environment and its ultimate fate.

This compound has been identified as a naturally occurring volatile compound in some fruits, such as strawberries. thegoodscentscompany.com Therefore, its presence in the environment can stem from both natural and potential anthropogenic sources. oecd.org Monitoring for long-chain alcohols in environmental matrices like wastewater requires highly sensitive analytical methods. Advanced techniques have been developed that can detect long-chain alcohols at concentrations below 10 ng/L. oecd.org These methods often involve extraction from the environmental sample, chemical derivatization to make the alcohol more easily detectable, and subsequent analysis by techniques like High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS). oecd.org

The environmental persistence of this compound is largely determined by its susceptibility to degradation. As a member of the long-chain and branched-chain alcohol category, its environmental fate follows several key pathways:

Biodegradation: Studies on analogous branched alcohols have shown that they are readily biodegradable. researchgate.netexxonmobilchemical.com The degree and position of branching in the alkyl chain are critical factors that influence the rate and pathway of biodegradation. researchgate.net For branched alcohols, degradation can proceed via the oxidation of the alkyl chain, providing an efficient route for breaking down the molecule. europa.eu It is expected that this compound will undergo rapid and complete biodegradation in aquatic environments. exxonmobilchemical.com

Atmospheric Degradation: In the atmosphere, long-chain alcohols are susceptible to degradation by photo-oxidation, reacting with hydroxyl radicals. This process is relatively rapid, with estimated half-lives ranging from approximately 10 to 30 hours. oecd.org

Abiotic Degradation: The compound is chemically stable in water and is not susceptible to abiotic processes like hydrolysis. oecd.org

Table 2: Summary of Environmental Fate Pathways for Long-Chain Alcohols

Pathway Description Significance for this compound Source(s)
Aerobic Biodegradation Microbial breakdown in the presence of oxygen. High (Expected to be readily biodegradable) researchgate.netexxonmobilchemical.com
Atmospheric Photo-oxidation Degradation by hydroxyl radicals in the air. High (Half-life of 10-30 hours) oecd.org

Development of Novel Analytical Methods and Instrumentation

While standard GC-MS is a robust tool for identifying this compound, the need to detect trace amounts in complex matrices (e.g., environmental samples, biological tissues) drives the development of more advanced analytical methods.

One such technique is comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS). This powerful instrumentation provides significantly enhanced separation capacity and sensitivity compared to conventional GC-MS. fmach.it For a compound like this compound, GC×GC-TOF-MS would be particularly useful for resolving it from other isomeric alcohols or structurally similar compounds in a complex volatile profile.

As mentioned for environmental monitoring, methods involving chemical derivatization followed by HPLC/MS analysis represent another frontier. oecd.org This approach overcomes the challenge of analyzing non-volatile or thermally unstable derivatives and can achieve extremely low detection limits, which is crucial for environmental fate studies and trace impurity analysis.

Conclusion and Future Research Directions

Summary of Key Advancements in Synthesis and Stereochemical Control

The synthesis of 4,8-Dimethyl-1-nonanol has been successfully documented, with established methods providing a foundation for further refinement. One of the key reported syntheses involves the use of Tetrahydrogeraniol as a starting material, which undergoes a Grignard reaction to yield the target compound. cpu.edu.cn This approach highlights a classic and effective strategy in organic synthesis for carbon-carbon bond formation.

While specific research into the stereochemical control of this compound is not extensively detailed in current literature, significant advancements in the asymmetric synthesis of structurally related molecules offer a clear roadmap. For instance, the asymmetric synthesis of the related compound (4R,8R)‐4,8‐dimethyldecanal has been achieved using a chiral-pool strategy and asymmetric methylation as key steps. researchgate.net Such methodologies are crucial for producing specific stereoisomers, which is often vital for biological activity. Furthermore, the broader field of organic synthesis has seen the rise of chemoenzymatic strategies, employing enzymes like alcohol dehydrogenases (ADHs) for the asymmetric reduction of ketones to produce enantiopure alcohols. researchgate.net These advanced techniques represent a significant leap in controlling the precise three-dimensional arrangement of atoms and are highly applicable for future work on the stereoselective synthesis of this compound isomers.

Comprehensive Understanding of Biosynthetic Pathways and Natural Roles

In contrast to synthetic methodologies, the biosynthetic pathways and natural ecological roles of this compound remain largely unelucidated. There is no direct evidence in the reviewed literature detailing its natural production by organisms. However, research into related compounds provides a conceptual framework. For example, metabolic engineering in microorganisms like Escherichia coli has been used to extend natural branched-chain amino acid pathways to produce various non-natural, long-chain branched alcohols. nih.gov This suggests that engineered biological systems could be a potential future source for this compound.

Furthermore, simpler related alcohols, such as 1-nonanol, are known to be natural metabolites in plants like orange oil and can be produced through the environmental decomposition of insect cuticular hydrocarbons, where they may act as semiochemicals guiding social behavior. wikipedia.orgroyalsocietypublishing.org The natural occurrence of these related structures suggests that this compound could potentially exist in nature, perhaps as a minor component of an essential oil or as a pheromone, but its presence and function are yet to be discovered.

Innovations in Analytical and Computational Characterization

The characterization of this compound is well-supported by standard analytical techniques. Spectroscopic and chromatographic data are available through public databases, providing a solid foundation for its identification and quantification.

Analytical Data: Gas Chromatography (GC) and Mass Spectrometry (MS) are primary methods used for its analysis. The NIST WebBook provides its electron ionization mass spectrum, which is a critical tool for its identification in complex mixtures. nist.govnist.gov

Interactive Table: Key Mass Spectrometry Peaks for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity
87 99.99
45 37.70
43 24.30
111 17.20
129 15.50

Data sourced from MassBank of North America (MoNA). nih.gov

Computational Data: In recent years, computational chemistry has become an indispensable tool for predicting the physicochemical properties of molecules, saving significant time and resources. Various properties of this compound have been calculated using established models like the Joback and Crippen methods, providing valuable insights into its behavior. chemeo.com

Interactive Table: Computed Physicochemical Properties of this compound

Property Value Unit Calculation Method
Standard Gibbs Free Energy of Formation (ΔfG°) -99.96 kJ/mol Joback
Enthalpy of Formation (ΔfH°gas) -433.16 kJ/mol Joback
Enthalpy of Vaporization (ΔvapH°) 55.98 kJ/mol Joback
Octanol/Water Partition Coefficient (logPoct/wat) 3.221 Crippen
Water Solubility (log10WS) -3.21 mol/l Crippen
Critical Pressure (Pc) 2131.49 kPa Joback

Data sourced from Cheméo. chemeo.com

These innovations in both experimental and computational characterization provide a robust and detailed profile of this compound, facilitating its study in various scientific contexts.

Identification of Underexplored Research Avenues

Despite the knowledge accumulated, several areas concerning this compound remain significantly underexplored and represent fertile ground for future research.

Biosynthesis and Natural Occurrence: The most significant knowledge gap is the complete absence of information on its natural origins. Research aimed at identifying whether this compound is produced by plants, insects, or microorganisms could reveal novel biochemical pathways and ecological functions.

Stereoisomer-Specific Synthesis and Activity: The existing synthesis methods primarily produce a racemic mixture. Developing robust asymmetric syntheses to isolate individual stereoisomers ((4R, 8R), (4S, 8S), (4R, 8S), (4S, 8R)) is a critical next step. Subsequently, the biological activities of these pure isomers need to be evaluated, as stereochemistry often dictates function.

Biological and Pharmacological Activity: Only a single study has explored its potential as a transepidermal penetration enhancer for drug delivery. cpu.edu.cn A systematic investigation into its broader biological activities is warranted. For instance, given that other long-chain alcohols exhibit nematicidal properties, its potential as an agricultural pest control agent could be explored. mdpi.com

Applications in Materials Science and Fragrance: The physicochemical properties of this branched alcohol could make it a useful solvent, surfactant, or precursor for plasticizers, similar to other nonanols. wikipedia.org Its structural similarity to compounds used in fragrances also suggests a potential, yet unexplored, application in the flavor and fragrance industry. thegoodscentscompany.com

Prospects for Interdisciplinary Collaborations and Future Impact

The future of research on this compound lies in fostering collaborations across diverse scientific disciplines. The potential impact of such interdisciplinary work is substantial.

Chemistry and Pharmaceutical Sciences: Organic chemists developing stereoselective syntheses can collaborate with pharmaceutical scientists to evaluate the different isomers as drug delivery enhancers, potentially leading to more effective topical and transdermal medications. cpu.edu.cn

Chemical Ecology and Agricultural Science: Investigations into its potential role as a semiochemical or pheromone would require collaboration between analytical chemists and chemical ecologists. If it or a related ester is found to have pheromonal activity, it could be developed into an environmentally benign pest management tool in collaboration with agricultural scientists.

Biochemistry and Metabolic Engineering: Uncovering its potential biosynthetic pathway would necessitate a partnership between biochemists and molecular biologists. This knowledge could then be leveraged by metabolic engineers to develop sustainable, bio-based production routes for the compound. nih.gov

Materials Science and Chemical Engineering: Exploring its utility as a specialty chemical or polymer building block would involve collaborations between organic chemists and materials scientists, potentially leading to new materials with unique properties.

Table of Mentioned Compounds

Compound Name
This compound
(4R,8R)-4,8-dimethyldecanal
1-nonanol

Q & A

What are the optimal analytical techniques for identifying and quantifying 4,8-Dimethyl-1-nonanol in biological matrices?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound in complex biological samples. For example, in chemotaxonomic studies of Heteroptera insects, GC-MS enabled the detection of this compound as a characteristic alcohol in scent gland secretions, with retention indices and spectral matching used for confirmation . In dairy research, GC-MS coupled with solid-phase microextraction (SPME) was employed to profile volatile metabolites, including this compound, in milk samples . Quantification requires calibration curves using internal standards (e.g., deuterated analogs) to account for matrix effects and ionization variability.

How can researchers design experiments to control confounding variables when studying this compound as a discriminatory volatile in dairy products?

Advanced Research Question
Experimental design must address factors such as feed composition, lactation stage, and microbial activity, which influence volatile profiles. In a study comparing control and probiotic-treated cow groups, researchers standardized feed, animal age, and sampling time to minimize variability. Metabolite extraction protocols (e.g., headspace SPME fiber type, incubation temperature) were rigorously controlled, and batch effects were mitigated by randomizing sample processing order . Replication across biological and technical triplicates is critical, as demonstrated in the identification of this compound as a discriminatory volatile using partial least squares-discriminant analysis (PLS-DA) with VIP scores >1.0 .

How should discrepancies in reported metabolite counts (e.g., 59 vs. 60 volatiles) across studies on this compound be addressed?

Data Contradiction Analysis
Discrepancies may arise from differences in analytical sensitivity, data preprocessing (e.g., noise filtering, peak alignment), or biological variability. For instance, two dairy studies identified 59 and 60 volatiles, respectively, with this compound consistently flagged as discriminatory. Researchers should report detailed methodologies, including GC-MS parameters (e.g., column type, ionization mode) and statistical thresholds (e.g., fold-change >1.5, p-value <0.05) to enable cross-study validation . Raw data and preprocessing scripts should be archived in repositories like Mendeley Data for transparency .

What role does this compound play in chemotaxonomic classification of insects, and how can its diagnostic value be validated?

Advanced Research Question
In Heteroptera, this compound is a chemotaxonomic marker distinguishing superfamilies. Canonical discriminant analysis (CDA) of GC-MS data from 32 species identified this compound as one of 30 characteristic metabolites. Validation requires phylogenetic congruence: chemical profiles should align with genetic or morphological classifications. Researchers must also assess intra-species variability by sampling multiple populations and life stages .

What methodological steps ensure reliability in quantifying this compound during plant flavor studies?

Methodological Validation
In tomato flavor research, this compound levels were quantified using GC-MS with 2-ethyl-1-hexanol as an internal standard. Method validation included spike-and-recovery tests (85–110% recovery rates) and inter-day precision checks (RSD <15%). Triangulation with sensory panels confirmed its contribution to flavor profiles, as its concentration correlated with perceived sweetness in ALA-treated tomatoes .

How can advanced statistical models like PLS-DA improve the identification of this compound as a biomarker?

Advanced Research Question
PLS-DA combines dimensionality reduction and classification to identify biomarkers in high-dimensional data. In dairy studies, variables important in projection (VIP) scores >1.0 and fold-change thresholds were used to flag this compound as discriminatory. Model robustness was tested via permutation tests (n=1000 iterations) and cross-validation (Q² >0.5). Researchers must report sensitivity, specificity, and area-under-curve (AUC) metrics to avoid overfitting .

What protocols mitigate matrix interference when detecting this compound in lipid-rich samples?

Basic Research Question
Lipid-rich matrices (e.g., milk, insect secretions) require cleanup steps such as liquid-liquid extraction (LLE) with hexane:ethyl acetate (3:1) to remove triglycerides. Derivatization (e.g., silylation with BSTFA) enhances volatility of hydroxylated compounds. For GC-MS, a mid-polar column (e.g., DB-5MS) improves separation, while selected ion monitoring (SIM) at m/z 83 and 85 increases specificity .

How can researchers integrate multi-omics data to explore the biosynthetic pathways of this compound?

Advanced Research Question
Hypothesis-driven multi-omics combines transcriptomics (e.g., RNA-seq of scent glands or plant tissues) and metabolomics to identify enzymes (e.g., dehydrogenases, methyltransferases) involved in biosynthesis. In insects, homology-based annotation of transcriptomes can pinpoint candidate genes. Stable isotope tracing (e.g., ¹³C-labeled precursors) validates proposed pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.